molecular formula C7H9NOS B2396145 2-(Cyclopropylmethoxy)-1,3-thiazole CAS No. 2199835-21-5

2-(Cyclopropylmethoxy)-1,3-thiazole

Cat. No.: B2396145
CAS No.: 2199835-21-5
M. Wt: 155.22
InChI Key: YUSDENZCCBJHIX-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a cyclopropylmethoxy group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the cyclopropylmethoxy group can influence the compound’s chemical properties and biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethanol with thioamide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur.

    2-(Cyclopropylmethoxy)-1,3-imidazole: Contains a nitrogen atom in the ring instead of sulfur.

    2-(Cyclopropylmethoxy)-1,3-pyrazole: Another nitrogen-containing heterocycle with similar properties.

Uniqueness

2-(Cyclopropylmethoxy)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazole ring can participate in unique interactions and reactions that are not possible with oxygen or nitrogen-containing analogs. This makes this compound a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDENZCCBJHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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